Cas no 758724-20-8 (BENZAMIDE, 2-HYDROXY-N-(2-HYDROXY-1-METHYLETHYL)-, (-)-)

BENZAMIDE, 2-HYDROXY-N-(2-HYDROXY-1-METHYLETHYL)-, (-)- structure
758724-20-8 structure
Product Name:BENZAMIDE, 2-HYDROXY-N-(2-HYDROXY-1-METHYLETHYL)-, (-)-
CAS No:758724-20-8
Molecular Formula:C10H13NO3
Molecular Weight:195.215
CID:3348092
PubChem ID:10012884

BENZAMIDE, 2-HYDROXY-N-(2-HYDROXY-1-METHYLETHYL)-, (-)- Properties

Names and Identifiers

    • BENZAMIDE, 2-HYDROXY-N-(2-HYDROXY-1-METHYLETHYL)-, (-)-
    • N-salicyloyl-2-aminopropan-1-ol
    • 758724-20-8
    • JID06491
    • EN300-8519402
    • SCHEMBL8980562
    • 2-Hydroxy-N-(1-hydroxypropan-2-yl)benzene-1-carboximidate
    • 2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide
    • Z353249742
    • 163618-91-5
    • InChIKey: ATSKSNBYTZUJRU-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14)
    • SMILES: CC(CO)NC(=O)C1=C(O)C=CC=C1

Computed Properties

  • Exact Mass: 195.08954328Da
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 195.08954328Da
  • Heavy Atom Count: 14
  • Complexity: 196
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.878
  • Topological Polar Surface Area: 69.6Ų

BENZAMIDE, 2-HYDROXY-N-(2-HYDROXY-1-METHYLETHYL)-, (-)- Related Literature

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